molecular formula C22H25N7O3S2 B5450280 ETHYL 2-[5-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE

ETHYL 2-[5-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE

Cat. No.: B5450280
M. Wt: 499.6 g/mol
InChI Key: GUAFVQQHNHWUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[5-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound that features a unique combination of indole, triazino, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves multi-step organic reactionsCommon reagents used in these steps include p-toluenesulfonic acid, toluene, and other organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[5-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(2-{[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}BUTANAMIDO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[5-[2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3S2/c1-5-15(20(31)24-22-27-25-16(34-22)11-17(30)32-6-2)33-21-23-19-18(26-28-21)13-9-7-8-10-14(13)29(19)12(3)4/h7-10,12,15H,5-6,11H2,1-4H3,(H,24,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFVQQHNHWUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)CC(=O)OCC)SC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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